molecular formula C25H20N2O2 B11490659 1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione

1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B11490659
M. Wt: 380.4 g/mol
InChI Key: QWVUQWGNYGJQMF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the indole core through Fischer indole synthesis.

    Step 2: Functionalization of the indole ring to introduce the desired substituents.

    Step 3: Coupling reactions to link the two indole units via an ethane-1,2-dione bridge.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole units to more oxidized forms.

    Reduction: Reduction of the carbonyl groups in the ethane-1,2-dione bridge.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction may yield diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: A simpler indole derivative with different functional groups.

    1-Methyl-2-phenylindole: Shares the indole core but lacks the ethane-1,2-dione bridge.

    2,3-Dihydro-1H-indole: A reduced form of indole with similar structural features.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)ethane-1,2-dione is unique due to its specific combination of two indole units linked by an ethane-1,2-dione bridge, which may confer distinct chemical and biological properties compared to simpler indole derivatives.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-methyl-2-phenylindol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C25H20N2O2/c1-26-21-14-8-6-12-19(21)22(23(26)18-10-3-2-4-11-18)24(28)25(29)27-16-15-17-9-5-7-13-20(17)27/h2-14H,15-16H2,1H3

InChI Key

QWVUQWGNYGJQMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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